molecular formula C10H12ClNO2 B041106 3-Chloro-n-(4-methoxyphenyl)propanamide CAS No. 19313-87-2

3-Chloro-n-(4-methoxyphenyl)propanamide

Cat. No. B041106
CAS RN: 19313-87-2
M. Wt: 213.66 g/mol
InChI Key: ZVNNQFDBJXKWOE-UHFFFAOYSA-N
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Description

The compound 3-Chloro-N-(4-methoxyphenyl)propanamide belongs to a class of organic compounds known for their diverse chemical and physical properties. Research into similar compounds involves synthesis methods, molecular structure analysis, and exploration of chemical and physical properties to understand their potential applications in various fields.

Synthesis Analysis

The synthesis of compounds similar to 3-Chloro-N-(4-methoxyphenyl)propanamide typically involves the reaction between specific phenylamines and acyl chlorides or other carboxylic acid derivatives. For example, the synthesis of (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was achieved through a reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen, showcasing a method that could be adapted for 3-Chloro-N-(4-methoxyphenyl)propanamide (Manolov et al., 2023).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and crystallographic techniques, is crucial for characterizing compounds. For instance, the molecular structure and spectroscopic data of related compounds have been obtained using techniques like NMR, IR, UV, and X-ray crystallography, providing a comprehensive understanding of their molecular geometry, bond lengths, and angles (Durgun et al., 2016).

Scientific Research Applications

Environmental Estrogens and Toxicity

Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, has been studied for its effects on fertility and development, highlighting concerns about environmental estrogens and their potential hazards to human health and the environment (A. Cummings, 1997). This research suggests that chemicals with structural similarities may warrant investigation for environmental and health impacts.

Antidepressant Treatment and Biological Markers

Research has explored the associations between plasma levels of specific metabolites and responses to antidepressant treatment, indicating that chemical compounds affecting neurotransmitter systems can provide valuable insights into treatment mechanisms and efficacy (R. Yoshimura et al., 2004). This demonstrates the relevance of chemical compounds in psychiatric research and treatment.

Chlorogenic Acid and Pharmacological Effects

Chlorogenic Acid (CGA) has been reviewed for its antioxidant, anti-inflammatory, antipyretic, and other therapeutic roles, suggesting that compounds with antioxidant properties are of significant interest for their potential health benefits and roles in treating metabolic disorders (M. Naveed et al., 2018). Research on compounds like 3-Chloro-n-(4-methoxyphenyl)propanamide could explore similar biological activities.

Anticancer and Anti-inflammatory Agents

4′-Geranyloxyferulic acid, an oxyprenylated ferulic acid derivative, has been highlighted for its anti-inflammatory and anti-tumor properties, illustrating the interest in compounds with specific chemical modifications for targeted therapeutic applications (F. Epifano et al., 2015). This underscores the potential for researching compounds with chloro and methoxy groups for their anticancer and anti-inflammatory effects.

Environmental Monitoring of Organic Pollutants

Studies on the environmental monitoring of water organic pollutants identified by EU guidelines, including phenoxy herbicides, underscore the importance of research on the environmental impact and regulation of chemical compounds (J. Sousa et al., 2018). This highlights the relevance of studying compounds like 3-Chloro-n-(4-methoxyphenyl)propanamide for their environmental behavior and potential risks.

Safety And Hazards

The compound may present hazards upon ingestion or contact with skin . It is recommended to handle it with appropriate safety measures, including wearing suitable protective clothing and eye/face protection .

properties

IUPAC Name

3-chloro-N-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNNQFDBJXKWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336299
Record name 3-chloro-n-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-n-(4-methoxyphenyl)propanamide

CAS RN

19313-87-2
Record name 3-chloro-n-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A three-necked flask-was charged with p-Anisidine (50 g), Et3N (40.43 g) and methyl ethyl ketone (100 ml). The resulting slurry was cooled to 10° C. and 3-chloropropionyl chloride (50.74 g) was slowly added. The temperature was allowed to rise to 60° C. during the addition. The mixture was then refluxed for 1 hour and cooled to 50° C. The solids were collected by filtration, washed with water, and dried at 50° C. to constant weight to give N-(4-methoxyphenyl)-3-chloropropionamide (56.42 g, 86.8%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
40.43 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50.74 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

p-Anisidine (12.3 g) was dissolved in CH2Cl2 (30 ml) and the solution was cooled to −5° C. Aqueous NaOH (6.6 g in 13 ml water) and 3-chloro-propionyl-chloride (19.05 g) were simultaneous added to the above solution over 40 minutes. The two phase mixture was stirred at 5° C. for another 30 mm. Water (250 ml) and concentrated HCl (3 ml) were then added. The product was isolated by filtration, washed with water and dried to a constant weight to give N-(4-methoxyphenyl)-3-chloropropionamide (29.7 g, 94.6%) in 99.3% purity by HPLC analysis.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
19.05 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A three-necked flask was charged with p-Anisidine (50 g), Et3N (40.43 g) and methyl ethyl ketone (100 ml). The resulting slurry was cooled to 10C and 3-chloropropionyl chloride (50.74 g) was slowly added. The temperature was allowed to rise to 60° C. during the addition. The mixture was then refluxed for 1 hour and cooled to 50° C. The solids were collected by filtration, washed with water, and dried at 50° C. to constant weight to give N-(4-methoxyphenyl)-3-chloropropionamide (56.42 g, 86.8%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
40.43 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
10C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50.74 g
Type
reactant
Reaction Step Two

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